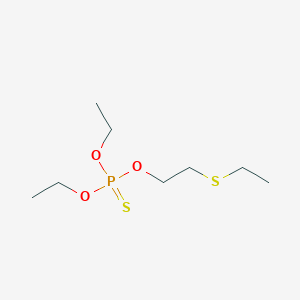
1,2-Dimethylnaphthalene
Descripción general
Descripción
1,2-Dimethylnaphthalene is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons. It consists of a naphthalene ring with two methyl groups attached at various positions. This compound is known for its use in the production of polyethylene naphthalate, a polymer with superior properties compared to polyethylene terephthalate .
Mecanismo De Acción
Target of Action
Dimethylnaphthalene, specifically 1,4-dimethylnaphthalene (1,4-DMN), is a plant growth regulator that occurs naturally in potato tubers . It is used to control postharvest sprouting of potato tubers . The primary targets of dimethylnaphthalene are the meristems of potato tubers .
Mode of Action
It is speculated that it inhibits sprout growth by prolonging the dormant state . It has been suggested that dimethylnaphthalene may alter the transcriptional profiles of potato tuber tissues . It is also known to induce the expression of the cell cycle inhibitors KRP1 and KRP2 .
Biochemical Pathways
Dimethylnaphthalene affects the biochemical pathways related to the dormancy and sprouting of potato tubers . It has been found to elicit changes in transcripts associated with phosphatases and proteins related to oxygen metabolism .
Pharmacokinetics
It is known that dimethylnaphthalene is a polycyclic aromatic hydrocarbon with low aqueous solubility and high volatility .
Result of Action
The result of dimethylnaphthalene’s action is the suppression of sprout growth in potato tubers, which is critical for their long-term storage . It has been suggested that dimethylnaphthalene may cause a repression of the S phase of the cell cycle .
Action Environment
Environmental factors can influence the action, efficacy, and stability of dimethylnaphthalene. For instance, it has been found that dimethylnaphthalene poses a high risk to aquatic organisms and fish-eating mammals . .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Dimethylnaphthalene are largely determined by its structure and the position of its methyl groups It interacts with various biomolecules, influencing their function and behavior
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to fully elucidate these effects.
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .
Dosage Effects in Animal Models
Studies on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are limited .
Metabolic Pathways
It is known to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . More detailed studies are needed to fully elucidate these effects.
Transport and Distribution
It is known to interact with various transporters or binding proteins, potentially affecting its localization or accumulation . More detailed studies are needed to fully elucidate these effects.
Subcellular Localization
It is known to be directed to specific compartments or organelles by various targeting signals or post-translational modifications . More detailed studies are needed to fully elucidate these effects.
Métodos De Preparación
1,2-Dimethylnaphthalene can be synthesized through several methods:
Methylation of Naphthalene or Methylnaphthalene: This involves the addition of methyl groups to naphthalene or methylnaphthalene using catalysts such as metal-impregnated mesoporous materials.
Disproportionation of Methylnaphthalene: This method involves the conversion of methylnaphthalene into dimethylnaphthalene and other by-products using zeolite catalysts.
Isomerization of 1,2-Dimethylnaphthalenes: This process involves the rearrangement of dimethylnaphthalene isomers to obtain the desired isomer.
Análisis De Reacciones Químicas
1,2-Dimethylnaphthalene undergoes various chemical reactions, including:
Methylation: The addition of methyl groups to naphthalene or methylnaphthalene to form dimethylnaphthalene.
Isomerization: The rearrangement of dimethylnaphthalene isomers to obtain the desired isomer.
Common reagents used in these reactions include metal-impregnated mesoporous materials, zeolite catalysts, and oxidizing agents such as oxygen . The major products formed from these reactions are various isomers of dimethylnaphthalene and naphthalene dicarboxylic acids .
Aplicaciones Científicas De Investigación
1,2-Dimethylnaphthalene has several scientific research applications:
Comparación Con Compuestos Similares
1,2-Dimethylnaphthalene can be compared with other similar compounds such as:
Methylnaphthalene: Unlike dimethylnaphthalene, methylnaphthalene has only one methyl group attached to the naphthalene ring.
Naphthalene: Naphthalene lacks any methyl groups and is the parent compound of dimethylnaphthalene.
Polycyclic Aromatic Hydrocarbons: This compound is part of this larger family of compounds, which are known for their stability and potential environmental impact.
This compound is unique due to its specific isomeric forms and its use in the production of high-performance polymers .
Propiedades
IUPAC Name |
1,2-dimethylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12/c1-9-7-8-11-5-3-4-6-12(11)10(9)2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLZIZAQLLYXTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12 | |
| Record name | DIMETHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20247 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058717 | |
| Record name | 1,2-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethylnaphthalene is a dark brown liquid. (NTP, 1992), Colorless or yellow liquid; [Alfa Aesar MSDS] | |
| Record name | DIMETHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20247 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dimethylnaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9917 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
214 °F (NTP, 1992) | |
| Record name | DIMETHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20247 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
| Record name | DIMETHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20247 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.01 (NTP, 1992) - Denser than water; will sink | |
| Record name | DIMETHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20247 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
48 mmHg at 124 °F ; 89 mmHg at 167 °F; 147 mmHg at 199 °F (NTP, 1992) | |
| Record name | DIMETHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20247 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
28804-88-8, 573-98-8 | |
| Record name | DIMETHYLNAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20247 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dimethylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=573-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethylnaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028804888 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIMETHYLNAPHTHALENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59832 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dimethylnaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dimethylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.750 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-DIMETHYLNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23T7O135BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula of dimethylnaphthalene?
A1: The molecular formula of dimethylnaphthalene is C12H12.
Q2: What is the molecular weight of dimethylnaphthalene?
A2: The molecular weight of dimethylnaphthalene is 156.23 g/mol.
Q3: How many isomers of dimethylnaphthalene exist?
A3: There are ten possible isomers of dimethylnaphthalene, differing in the position of the two methyl groups on the naphthalene ring system.
Q4: How can the different isomers of dimethylnaphthalene be identified and characterized?
A4: Different spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), can be used to identify and differentiate between the various DMN isomers. [, , , , ]. For example, the distribution of peaks in the 1H NMR spectrum can reveal the substitution pattern on the naphthalene ring. Additionally, gas chromatography (GC) can be used to separate the isomers based on their boiling points, which allows for quantitative analysis of isomeric mixtures [].
Q5: What are the characteristic spectroscopic features of 1,2-dimethylnaphthalene?
A5: While extensive data on this compound is limited, recent studies have begun to investigate its vibrational spectra using both experimental techniques like FT-IR and FT-Raman spectroscopy, as well as computational methods like density functional theory (DFT) []. These studies aim to provide a comprehensive understanding of the vibrational modes and their corresponding frequencies in the molecule, allowing for its identification and characterization.
Q6: How does the presence of two methyl groups influence the reactivity of naphthalene in electrophilic aromatic substitution reactions?
A6: Studies on the protiodetritiation of dimethylnaphthalenes have revealed that the presence of two methyl groups leads to significant deviations from additivity of individual methyl substituent effects []. This suggests a decrease in bond fixation within the naphthalene ring system, likely due to increased electron density from the methyl groups. Consequently, dimethylnaphthalenes exhibit enhanced reactivity compared to monomethylnaphthalenes in electrophilic aromatic substitutions.
Q7: What is the primary atmospheric fate of dimethylnaphthalenes?
A7: Under atmospheric conditions, dimethylnaphthalenes react primarily with hydroxyl (OH) radicals [, ]. The rate constants for these reactions are significantly higher than those with ozone (O3), indicating that OH radical-initiated chemistry dominates the atmospheric degradation of dimethylnaphthalenes. For instance, the atmospheric lifetime of 2,3-dimethylnaphthalene due to reaction with OH radicals is estimated to be around 4 hours [].
Q8: What are the main products formed during the atmospheric oxidation of dimethylnaphthalenes by OH radicals?
A8: The OH radical-initiated oxidation of dimethylnaphthalenes leads to the formation of a range of ring-cleavage products, including glyoxal, phthaldialdehyde, and various dicarbonyls []. The yields of these products can vary depending on the specific isomer and the presence of nitrogen oxides (NOx). For example, the yield of glyoxal from the OH radical-initiated oxidation of 1,4-dimethylnaphthalene is approximately 2% [].
Q9: What are the common applications of dimethylnaphthalenes?
A9: Dimethylnaphthalenes are versatile compounds with applications in various industries. They are used as chemical intermediates in organic synthesis, solvents for pesticides, sulfur and other aromatic compounds []. They are also employed in the production of tanning agents, resins, lubricants, plastics, antiseptics, and toilet deodorants []. Additionally, certain isomers like 1,4-dimethylnaphthalene are used as sprout suppressants for potatoes during storage [, ].
Q10: How can the yield of 2,6-dimethylnaphthalene be increased from mixtures of dimethylnaphthalene isomers?
A10: Several methods have been explored to increase the yield of 2,6-dimethylnaphthalene. One approach involves the isomerization of other dimethylnaphthalene isomers to the desired 2,6-isomer []. Another method utilizes selective alkylation of naphthalene or methylnaphthalene to produce 2,6-dimethylnaphthalene with higher selectivity []. Separation techniques like crystallization under pressure have also been investigated for isolating 2,6-dimethylnaphthalene from alkylnaphthalene mixtures [].
Q11: How are zeolites used in the synthesis of 2,6-dimethylnaphthalene?
A11: Modified zeolites, particularly SAPO-11, have shown promise as catalysts for the selective synthesis of 2,6-dimethylnaphthalene from naphthalene and methanol []. The unique pore structure of SAPO-11 allows for shape-selective catalysis, favoring the formation of 2,6-dimethylnaphthalene over other isomers. Furthermore, modifying SAPO-11 with PdO enhances its stability and selectivity for this reaction.
Q12: How do acidic ionic liquids contribute to the selective synthesis of 2,6-dimethylnaphthalene?
A12: Acidic ionic liquids, such as Et3NHCl-AlCl3, have emerged as efficient catalysts for the transalkylation of 1,2,4,5-tetramethylbenzene with 2-methylnaphthalene to produce 2,6-dimethylnaphthalene []. By carefully controlling the acidity of the ionic liquid and optimizing reaction conditions, high selectivity for the desired 2,6-isomer can be achieved.
Q13: What are the environmental concerns associated with dimethylnaphthalenes?
A13: The widespread use of dimethylnaphthalenes raises concerns about their potential environmental impact. As constituents of petroleum products, they can be released into the environment through oil spills and industrial discharges. Research has focused on understanding the biodegradation and ecotoxicological effects of dimethylnaphthalenes [, , ].
Q14: How can computational chemistry contribute to our understanding of dimethylnaphthalenes?
A14: Computational chemistry plays a vital role in predicting and explaining the properties and reactivity of dimethylnaphthalenes. Density functional theory (DFT) calculations have been employed to determine vibrational frequencies, molecular geometries, and electronic structures of various DMN isomers [, ]. These calculations can aid in interpreting experimental data, understanding reaction mechanisms, and designing novel catalysts for DMN synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2s,3as,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B165993.png)










